Cabazitaxel intermediate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

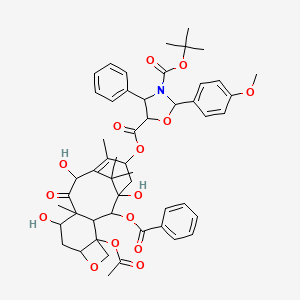

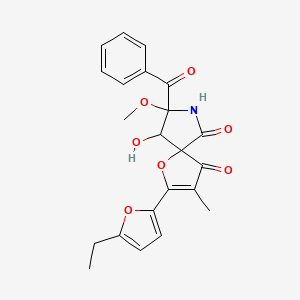

Cabazitaxel is an antineoplastic agent used in combination with corticosteroids to treat metastatic castration-resistant prostate cancer in patients previously treated with a docetaxel-containing treatment regimen . It is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . As a second-generation semisynthetic microtubule inhibitor, cabazitaxel stabilizes microtubules and induces tumor cell death .

Synthesis Analysis

The synthesis of cabazitaxel involves conjugation to pluronic F68 via succinoyl and cis-aconityl linkages . The nanomicelles of the amphiphilic prodrugs of cabazitaxel self-assemble in water and demonstrate a low critical micelle concentration, a particle size of about 95 nm, monodispersity, spherical shape, and pH-responsive stability .

Molecular Structure Analysis

Cabazitaxel has a chemical formula of C45H57NO14 and an average weight of 835.9324 . It is a small molecule and is part of the approved groups of drugs .

Chemical Reactions Analysis

Cabazitaxel exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel . It has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .

Physical And Chemical Properties Analysis

Cabazitaxel solutions stored at 4°C were found to be physicochemically stable for a minimum of 4 weeks . Diluted infusion solutions in PVC-free infusion bags were also found to be stable for a minimum of 4 weeks, regardless of storage temperature .

Mechanism of Action

Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase–anaphase transition, leading ultimately to cell death . It has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel .

Safety and Hazards

Cabazitaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation, is suspected of causing genetic defects, and is suspected of damaging fertility . It is harmful if swallowed and causes skin irritation . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Cabazitaxel has demonstrated superior effectiveness over a second alternative ARAT in a real-world patient population in Japan, despite the population having more advanced disease status and a lower dose of cabazitaxel being more frequently administered . More research studies are warranted to confirm its efficacy .

properties

IUPAC Name |

5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCCJVJZUCIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H59NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cabazitaxel intermediate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)